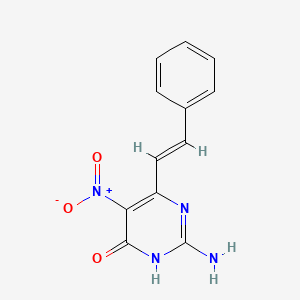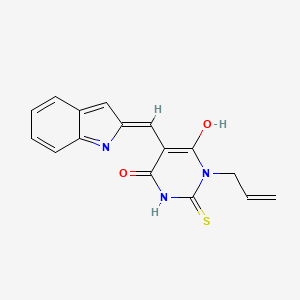![molecular formula C10H23NO2S B6054093 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)
1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-{[3-(methylthio)propyl]imino}di(2-propanol), also known as MTMDI, is a chiral ligand that has been widely used in asymmetric catalysis. It belongs to the family of bisoxazoline ligands and has a unique structure that allows it to form stable complexes with a variety of metal ions.
Mécanisme D'action
The mechanism of action of 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) in asymmetric catalysis involves the formation of a stable complex with a metal ion, such as rhodium or iridium. This complex then interacts with the substrate, facilitating the transfer of hydrogen from the reducing agent to the substrate. The chiral nature of 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) allows for the selective transfer of hydrogen to one enantiomer of the substrate, resulting in the formation of a chiral product.
Biochemical and Physiological Effects:
1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. It is also biodegradable and does not persist in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) in asymmetric catalysis is its high catalytic activity and selectivity. It can also be easily synthesized using a simple two-step procedure. However, one of the limitations of using 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) is its high cost compared to other chiral ligands.
Orientations Futures
There are several future directions for the use of 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) in asymmetric catalysis. One direction is the development of new synthetic methods for 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) that are more efficient and cost-effective. Another direction is the exploration of new applications for 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) in organic synthesis, such as in the synthesis of new chiral materials and catalysts. Finally, the development of new variants of 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) with improved catalytic activity and selectivity is also an area of future research.
Méthodes De Synthèse
1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) can be synthesized using a simple two-step procedure. The first step involves the reaction of 3-(methylthio)propylamine with glyoxal in the presence of a base to form a bisoxazoline intermediate. The second step involves the reduction of the bisoxazoline intermediate using sodium borohydride in the presence of an acid to form 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol). The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) has been extensively used in asymmetric catalysis, particularly in the enantioselective hydrogenation of ketones and imines. It has also been used in the synthesis of chiral pharmaceuticals and natural products. 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) has shown excellent catalytic activity and selectivity in these reactions, making it a valuable tool in organic synthesis.
Propriétés
IUPAC Name |
1-[2-hydroxypropyl(3-methylsulfanylpropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2S/c1-9(12)7-11(8-10(2)13)5-4-6-14-3/h9-10,12-13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEUJAGXKGDUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCCSC)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054020.png)
![2-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B6054027.png)
![[2-({3-chloro-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6054047.png)
![1-(2-methoxyphenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054052.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6054056.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)





![methyl 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6054120.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6054126.png)